2-溴-6-甲基-4-硝基苯酚

描述

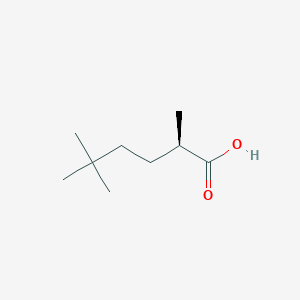

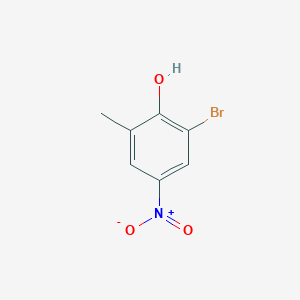

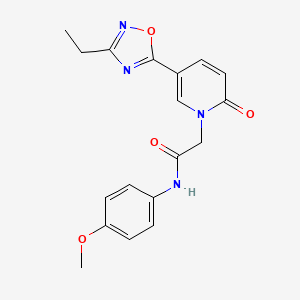

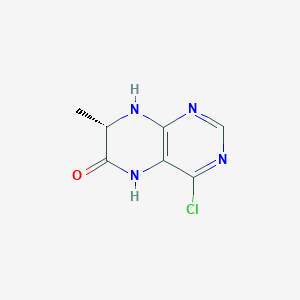

2-Bromo-6-methyl-4-nitrophenol is a chemical compound with the CAS Number: 4186-49-6 . It has a molecular weight of 232.03 and its IUPAC name is 2-bromo-6-methyl-4-nitrophenol . The compound is also known by the synonyms 6-Bromo-4-nitro-o-cresol and 3-Bromo-2-hydroxy-5-nitrotoluene .

Molecular Structure Analysis

The molecular formula of 2-Bromo-6-methyl-4-nitrophenol is C7H6BrNO3 . The InChI code for the compound is 1S/C7H6BrNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 .Physical And Chemical Properties Analysis

2-Bromo-6-methyl-4-nitrophenol is a solid at ambient temperature . It has a boiling point of 118-122 degrees Celsius .科学研究应用

化学合成和反应

2-溴-6-甲基-4-硝基苯酚参与各种化学合成过程。例如,它用于制备稳定的锂化合物,这在创建 2-取代-6-硝基苯酚中至关重要。这是通过锂物种与各种亲电试剂的反应实现的,展示了其在有机合成中的多功能性(Hardcastle, Quayle, & Ward, 1994)。此外,2-溴-6-甲基-4-硝基苯酚在某些化学反应中经历 Smiles 重排,这个过程对于获得有价值的硝基取代苯胺衍生物至关重要(Buchstaller & Anlauf, 2004)。

在植物生长调节中的作用

研究表明,像 2-溴-6-甲基-4-硝基苯酚这样的化合物可以影响植物生长。研究表明,相关的 2,6-取代苯酚,包括溴代和硝基苯酚衍生物,在促进植物中细胞伸长方面表现出活性。这些化合物在施用于土壤时可以诱导特定反应,直接影响植物生长(Wain & Harper, 1967)。

环境监测和分析

2-溴-6-甲基-4-硝基苯酚在环境科学中也具有相关性。对包括该化合物在内的硝基苯酚的大气浓度的研究有助于了解其空间和地理变化。这对于评估交通和其他人类活动对环境的影响至关重要(Morville, Scheyer, Mirabel, & Millet, 2006)。此外,它在大气中的存在及其分布的动态提供了对空气质量和潜在健康影响的见解。

催化和化学反应

该化合物参与新型催化过程。例如,它在特定卤代丙基化合物的环化中发挥作用,展示了其在催化化学和复杂分子合成中的用途(Schmidtchen, 1986)。

安全和危害

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P271;P260;P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

2-bromo-6-methyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMYXGRHDGEXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methyl-4-nitrophenol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2644909.png)

![5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2644914.png)

![Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2644919.png)

![5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2644920.png)

![N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide](/img/structure/B2644921.png)

![3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2644927.png)